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Compound of Interest

Compound Name: 5-Bromoquinolin-8-ol

Cat. No.: B075139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromoquinolin-8-ol, a significant heterocyclic compound in chemical research and drug

development. Its utility as a chelating agent and a versatile intermediate for cross-coupling

reactions necessitates a thorough understanding of its structural and electronic properties

through spectroscopic analysis. This document summarizes available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offers

detailed experimental protocols, and presents a logical workflow for such analyses.

While a complete experimental dataset for 5-Bromoquinolin-8-ol is not readily available in the

public domain, this guide compiles direct data where possible and supplements it with data

from structurally similar analogs to provide a robust predictive framework.

Data Presentation
The following tables summarize the available and expected spectroscopic data for 5-
Bromoquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data for 5-Bromoquinolin-8-ol
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Atom Number Approximate Chemical Shift (δ, ppm)

C-2 ~149.82

C-8 ~148.83

C-4 ~136.38

C-8a ~128.42

C-6 ~123.36

C-3 ~119.24

C-4a ~118.90

C-7 ~106.41

C-5 Not Reported

Note: These are approximate values and can vary based on the solvent and experimental

conditions. Data is sourced from comparative analysis of related compounds.

Comparative ¹H NMR Data of Related Quinoline Derivatives

Direct experimental ¹H NMR data for 5-Bromoquinolin-8-ol is not readily available. However,

the following data for closely related compounds provide insight into the expected spectral

features.
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Comparative ¹³C NMR Data of a Related Quinoline Derivative
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Infrared (IR) Spectroscopy
A definitive peak list for 5-Bromoquinolin-8-ol is not available. However, based on the spectra

of analogous compounds like 5,7-Dibromo-8-hydroxyquinoline and general IR absorption
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tables, the following characteristic bands are expected.[1][2]

Wavenumber Range (cm⁻¹) Intensity Assignment

3500 - 3200 Broad O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~1600 - 1450 Medium-Strong Aromatic C=C ring stretch

~1200 Medium C-O stretch (phenolic)

Below 850 Medium-Strong C-H out-of-plane bending

Below 700 Medium C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 5-Bromoquinolin-8-ol, typically recorded in solvents like methanol or

chloroform, is characterized by absorption maxima corresponding to n→π* and π→π*

electronic transitions within the quinoline ring system. The exact λmax values are sensitive to

the solvent used. For comparative context, the parent compound, 8-Hydroxyquinoline, shows

an absorption maximum at approximately 310 nm in methanol.

Experimental Protocols
The following are generalized yet detailed methodologies for the spectroscopic analysis of 5-
Bromoquinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of 5-Bromoquinolin-8-ol. For ¹³C NMR, a larger

sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C

isotope.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.
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Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a

small plug of glass wool if any solid particles are present.

For precise chemical shift referencing, a small amount of an internal standard like

tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak

is also common.

¹H NMR Spectrum Acquisition:

A standard single-pulse experiment is typically employed.

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4

seconds), and relaxation delay (1-5 seconds).

For dilute samples, an increased number of scans (e.g., 16, 32, or more) may be

necessary to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and

enhance signal intensity.

The spectral width should be set to encompass all expected carbon resonances (e.g., 0-

200 ppm).

Due to the low sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g.,

1024 or more) and a longer acquisition time may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy (KBr Pellet Technique)
Sample Preparation:

Grind 1-2 mg of 5-Bromoquinolin-8-ol with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine,

homogeneous powder.

Place a portion of the powder into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final spectrum is typically presented in terms of transmittance or absorbance versus

wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of 5-Bromoquinolin-8-ol of a known concentration in a UV-grade

solvent (e.g., methanol, ethanol, or acetonitrile).

From the stock solution, prepare a series of dilutions to a concentration range where the

absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance

units).

Spectrum Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill one cuvette with the pure solvent to serve as the reference (blank).

Fill a matched cuvette with the sample solution.

Scan the sample across a wavelength range (e.g., 200-800 nm) to identify the

wavelength(s) of maximum absorbance (λmax).

The resulting spectrum is a plot of absorbance versus wavelength.
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Mandatory Visualization
The following diagram illustrates the generalized workflow for the spectroscopic analysis of a

chemical compound like 5-Bromoquinolin-8-ol.
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Caption: General workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b075139?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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